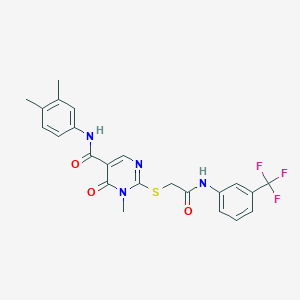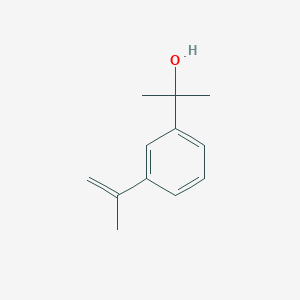
alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is an organic compound with the molecular formula C12H16O. It is also known by its systematic name, 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol. This compound is characterized by its unique structure, which includes a benzene ring substituted with an isopropenyl group and a hydroxyl group attached to a dimethylated carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol typically involves the reaction of 3-isopropenylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows:
-
Formation of Grignard Reagent: : [ \text{CH}_3\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]
-
Hydrolysis: : [ \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isopropenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-isopropenylbenzophenone.
Reduction: Formation of 3-isopropylbenzene.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha,alpha-Dimethylbenzyl alcohol: Similar structure but lacks the isopropenyl group.
3-Isopropenylbenzyl alcohol: Similar structure but lacks the dimethyl substitution on the hydroxyl-bearing carbon.
Uniqueness
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is unique due to the presence of both the isopropenyl group and the dimethyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHVTKPLPMSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)
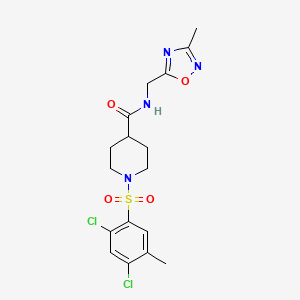
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)
![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)
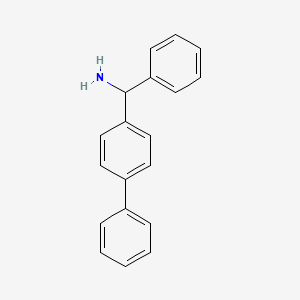
![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2638857.png)
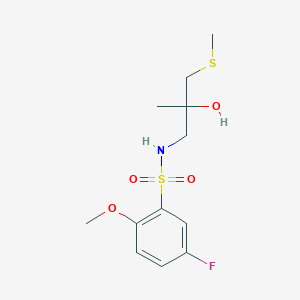
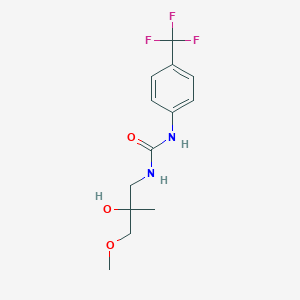
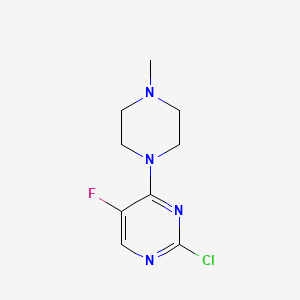
![4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2638864.png)
